molecular formula C7H6BrClN2O2 B1381310 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine CAS No. 1602823-78-8

5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine

Cat. No. B1381310
M. Wt: 265.49 g/mol
InChI Key: PLLJUGGLWJVVHS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine is a pyrimidine derivative. It has a molecular weight of 231.05 . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The linear formula of 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine is C7H7BrN2O2 . The InChI code is 1S/C7H7BrN2O2/c8-5-1-9-7 (10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine is 231.05 . The linear formula is C7H7BrN2O2 . The InChI code is 1S/C7H7BrN2O2/c8-5-1-9-7 (10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2 .

Scientific Research Applications

Synthesis and Derivatization

  • Derivative Synthesis : A study explored a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives starting from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine. This synthesis pathway showcases the utility of bromo and chloro substituted pyrimidines as intermediates for generating heterocyclic compounds with potential biological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).

  • Chemical Transformations : Another research effort involved the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion into triazolo[1,5-c]pyrimidines via Dimroth rearrangement. This study illustrates the versatile role of halogen-substituted pyrimidines in organic synthesis, serving as precursors for various chemical transformations (Tang, Wang, Li, & Wang, 2014).

Potential Biological Activities

  • Antiviral Activity : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrated their ability to inhibit retrovirus replication in cell culture. This finding underscores the therapeutic potential of pyrimidine derivatives in the development of antiviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Cross-Coupling Reactions : A study on the oxidative palladium-catalyzed cross-coupling of pyrimidines highlighted the potential of bromo-substituted pyrimidines as intermediates for the synthesis of heteroaryl ethers, demonstrating their importance in creating complex molecular architectures useful in pharmaceutical chemistry (Bardhan, Wacharasindhu, Wan, & Mansour, 2009).

Safety And Hazards

The safety information and MSDS for 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine can be found at the provided link .

Future Directions

As a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine has potential applications in the development of new antidiabetic drugs . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .

properties

IUPAC Name

5-bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c8-5-1-10-7(9)11-6(5)13-4-2-12-3-4/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLJUGGLWJVVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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